molecular formula C16H16N2OS B495143 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE

2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE

Katalognummer: B495143
Molekulargewicht: 284.4g/mol
InChI-Schlüssel: BDVGPDALORHBRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Eigenschaften

Molekularformel

C16H16N2OS

Molekulargewicht

284.4g/mol

IUPAC-Name

2-methylsulfanyl-1-(2-phenoxyethyl)benzimidazole

InChI

InChI=1S/C16H16N2OS/c1-20-16-17-14-9-5-6-10-15(14)18(16)11-12-19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI-Schlüssel

BDVGPDALORHBRJ-UHFFFAOYSA-N

SMILES

CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Kanonische SMILES

CSC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can be achieved through a multi-step process involving the formation of the benzimidazole core followed by the introduction of the methylsulfanyl and phenoxyethyl groups. One common method involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. Subsequent reactions introduce the methylsulfanyl and phenoxyethyl groups under specific conditions, such as the use of appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the phenoxyethyl group can lead to a variety of substituted benzimidazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Benzimidazole derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the methylsulfanyl and phenoxyethyl groups may enhance binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents, such as:

  • 2-(methylsulfanyl)-1H-benzimidazole
  • 1-(2-phenoxyethyl)-1H-benzimidazole
  • 2-(methylsulfanyl)-1-(2-methoxyethyl)-1H-benzimidazole

Uniqueness

2-(METHYLSULFANYL)-1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the methylsulfanyl and phenoxyethyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.